1-Phenyl-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one derivatives often involves one-pot synthesis methods that incorporate palladium-catalyzed N-arylation and copper-catalyzed C–H functionalization/C–N bond formation processes, starting from N-phenylbenzimidamides and iodobenzenes or bromobenzenes (Sun, Chen, & Bao, 2014). Additionally, environmentally friendly synthesis approaches have been developed using water as a solvent for the synthesis of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamides, highlighting the advancements towards greener chemistry practices (Reddy, Reddy, & Dubey, 2014).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one, has been extensively studied using spectroscopic techniques and X-ray crystallography. These studies reveal detailed insights into the compound's structural features, such as bond lengths, angles, and conformational stability. For instance, crystallographic and spectroscopic characterization of similar compounds provides a foundation for understanding the molecular geometry and electronic structure of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one derivatives (McClements, Wiesler, & Tanski, 2023).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, including condensation, N-alkylation, and aromatic substitutions, leading to a wide array of functionalized compounds. The reactivity is often influenced by the presence of the benzimidazole moiety, which can act as a nucleophile or electrophile depending on the reaction conditions. This versatility is highlighted in the synthesis of complex molecules like 1,3-dihexyl-2-(phenylthio)-1H-benzo[d]imidazol-3-ium iodide, demonstrating the compound's potential in applications such as dye-sensitized solar cells (Ramkumar, Wijayantha, Velayutham, & Anandan, 2014).
Physical Properties Analysis
The physical properties of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for determining their applicability in various fields. For example, the crystal structures of methyl 3-phenyl-4,5-dihydro-1H,3H-benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylate reveal the compound's conformation and intermolecular interactions, which are essential for understanding its solid-state properties (Govindaraj, Raja, Suresh, Raghunathan, & Subbiahpandi, 2014).
Chemical Properties Analysis
The chemical properties of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one derivatives, including their reactivity, stability, and interaction with various reagents, are fundamental to their utility in synthetic chemistry and materials science. Studies on antimicrobial evaluation of some benzimidazole derivatives underscore the importance of understanding these chemical properties for developing new therapeutic agents (Desai, Shihory, Bhatt, Patel, & Karkar, 2015).
Scientific Research Applications
1. Organic & Biomolecular Chemistry
- Application : This compound is used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
- Method : In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .
- Results : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .
2. Crystallographic and Spectroscopic Characterization
- Application : The compound is used in the characterization of two 1-phenyl-1H-imidazoles .
- Method : The molecules pack with different motifs via similar weak C—H N/O interactions and differ with respect to the angles between the mean planes of the imidazole and arene rings .
- Results : The angles between the mean planes of the imidazole and arene rings were found to be 24.58 (7) in one derivative and 43.67 (4) in another .
3. Anticancer Drug Development
- Application : The compound is being researched for its potential applications as a potent anticancer drug .
- Results : The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications .
4. Solar Cell Technology
- Application : The compound is used in the synthesis of tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide for effective electron transport in planar perovskite solar cells .
- Method : The compound was introduced into an n-type interlayer in planar perovskite solar cells .
5. Spontaneous Orientation Polarization
- Application : The compound is used in the study of spontaneous orientation polarization (SOP) of 1,3,5,7-tetrakis (1-phenyl-1H-benzo[d]imidazol-2-yl)adamantane (TPBAD) and its photosensitivity .
- Method : The molecules were investigated and compared with those of 2,2′,2′′- (1,3,5-benzinetriyl)-tris (1-phenyl-1-H-benzimidazole) (TPBi), a prototypical molecule exhibiting SOP .
- Results : Despite the large difference in the molecular shapes of TPBAD (tetragonal) and TPBi (disc-shaped), their vacuum-deposited films exhibited similarly high SOPs .
6. Antiproliferative Activity
- Application : A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .
- Results : The compounds were tested on prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) cancer cell lines .
7. Synthetic Routes to 4-(1H-benzo[d]imidazol-2-yl)aniline
8. Antiviral, Antitumor, Antihypertensive, Proton Pump Inhibitory, Anthelmintic, Antimicrobial, and Anti-inflammatory Activity
Future Directions
properties
IUPAC Name |
3-phenyl-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMPQQPQSTVRPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163888 | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
14813-85-5 | |
Record name | 1,3-Dihydro-1-phenyl-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14813-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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